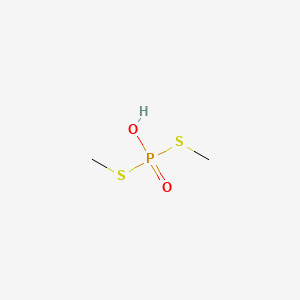

Dimethyl dithiophosphate

Descripción general

Descripción

Dimethyl dithiophosphate is an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H. It is a colorless, distillable liquid that serves as a precursor for the production of organothiophosphate insecticides, such as Malathion . This compound is known for its significant role in various industrial and agricultural applications.

Métodos De Preparación

Dimethyl dithiophosphate is synthesized by treating phosphorus pentasulfide with methanol. The reaction is as follows :

P2S5+4CH3OH→2(CH3O)2PS2H+H2S

This method involves the use of phosphorus pentasulfide and methanol under controlled conditions to produce this compound and hydrogen sulfide as a byproduct. Industrial production methods often employ similar synthetic routes, ensuring high purity and yield of the compound.

Análisis De Reacciones Químicas

Dimethyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert it into simpler phosphorothioate derivatives.

Substitution: It reacts with bases to form salts, such as ammonium this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like ammonium hydroxide. Major products formed from these reactions include various phosphorothioate derivatives and salts.

Aplicaciones Científicas De Investigación

Dimethyl dithiophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: It serves as a biochemical reagent in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of lubricants and additives for industrial applications.

Mecanismo De Acción

The mechanism of action of dimethyl dithiophosphate involves its interaction with various molecular targets. In the case of its use as a precursor for insecticides like Malathion, it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions and resulting in overstimulation of the nervous system . This mechanism is crucial for its effectiveness as an insecticide.

Comparación Con Compuestos Similares

Dimethyl dithiophosphate is structurally similar to other organophosphorus compounds, such as diethyl dithiophosphate and zinc dithiophosphate . it is unique in its specific applications and chemical properties. For instance:

Diethyl dithiophosphate: Used in the production of other organophosphate insecticides.

Zinc dithiophosphate: Commonly used as an oil additive in lubricants.

These compounds share similar chemical structures but differ in their specific industrial and agricultural applications.

Propiedades

IUPAC Name |

bis(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIFTIUSYLKBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2PS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954267 | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32534-66-0, 70577-78-5 | |

| Record name | Phosphorodithioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)